![molecular formula C8H12O2 B13571282 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxabicyclo[221]heptane-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen bridge and a formyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity. Industrial production methods may involve large-scale Diels-Alder reactions with optimized conditions for maximum efficiency .
Analyse Chemischer Reaktionen
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are being explored for their potential use in drug development.
Wirkmechanismus
The mechanism by which 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of these biomolecules. The oxygen bridge in the bicyclic structure also plays a role in stabilizing the compound and facilitating its interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the formyl group but shares the bicyclic structure with an oxygen bridge.
1,4-Cineole:
Norcantharidin: A derivative of cantharidin, this compound has a similar bicyclic structure and is known for its biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it valuable for various applications.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-2-3-8(4-7,5-9)6-10-7/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
PJIZVZTVEPVQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)(CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
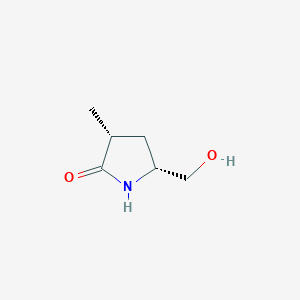
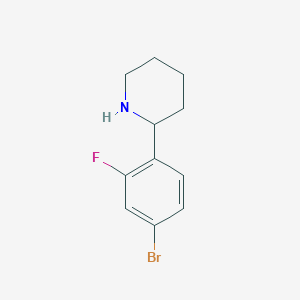
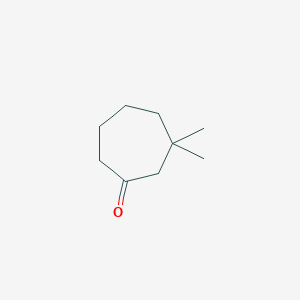
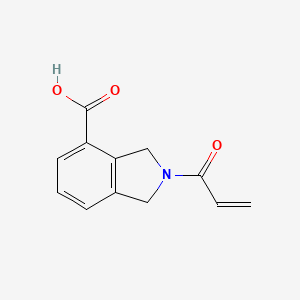
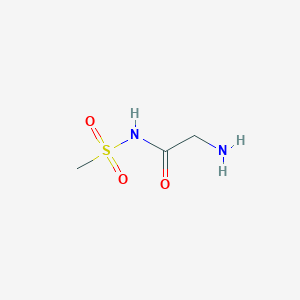
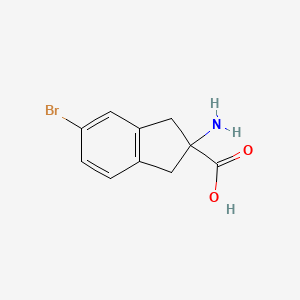
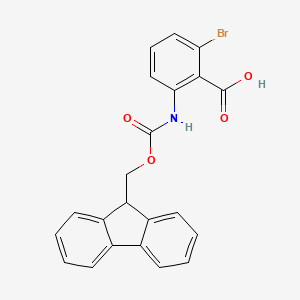
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
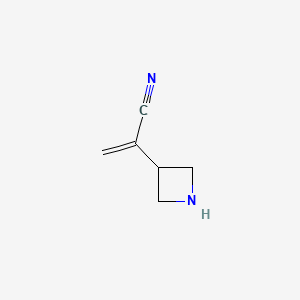
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
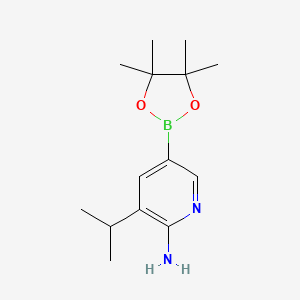
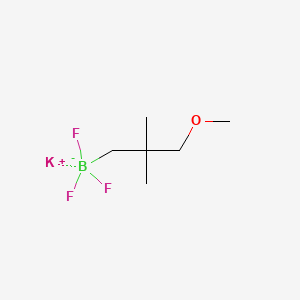
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
